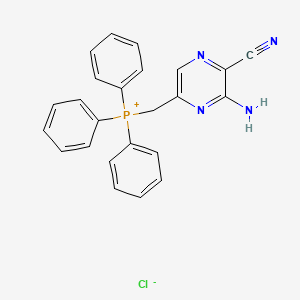
((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride: is a chemical compound with the molecular formula C24H20N4P.Cl . It is a phosphonium salt that contains a pyrazine ring substituted with an amino group and a cyano group, along with a triphenylphosphonium moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride typically involves the reaction of 6-amino-5-cyanopyrazine with triphenylphosphine in the presence of a suitable chlorinating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may disrupt mitochondrial function, leading to cell death in cancer cells or inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium bromide
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium iodide
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium fluoride
Uniqueness: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride is unique due to its specific combination of functional groups and the presence of the chloride ion. This combination imparts distinct chemical reactivity and biological activity compared to its bromide, iodide, and fluoride counterparts.
Propriétés
Numéro CAS |
58091-64-8 |
|---|---|
Formule moléculaire |
C24H20ClN4P |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
(6-amino-5-cyanopyrazin-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H20N4P.ClH/c25-16-23-24(26)28-19(17-27-23)18-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,17H,18H2,(H2,26,28);1H/q+1;/p-1 |
Clé InChI |
NXEYLFANCLPUKR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CN=C(C(=N2)N)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
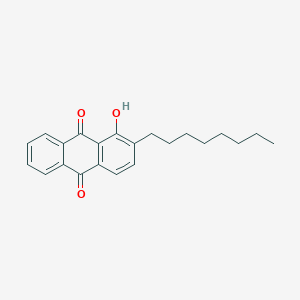


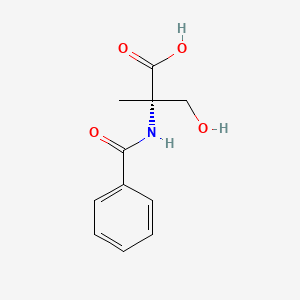
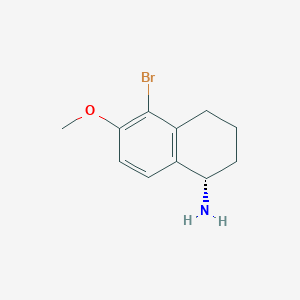
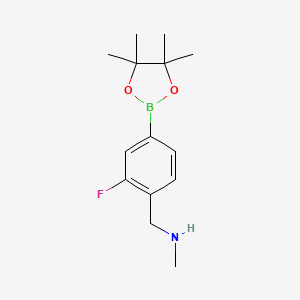
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)


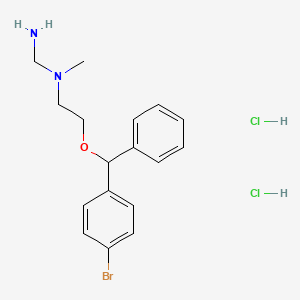

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
